3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide, also known as N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) or 3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide, belongs to a class of signaling molecules called N-acyl homoserine lactones (AHLs). AHLs are crucial for communication between bacteria, a process known as quorum sensing [].
In scientific research, 3-OH-C10-HSL has been studied for its potential applications in various fields:
While initial research suggests potential applications for 3-OH-C10-HSL, further investigation is needed to fully understand its effectiveness and safety.
3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide is a chemical compound with the molecular formula and a unique structural configuration characterized by the presence of a hydroxy group and an oxolane ring. This compound is classified as an amide, which is a derivative of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The specific stereochemistry indicated by the (3S) notation refers to the spatial arrangement of atoms around the chiral center in the oxolane ring, which is crucial for its biological activity and interaction with biological systems .
These methods enable the production of this compound in sufficient yields for research and application purposes .
Research indicates that 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide exhibits notable biological activities, particularly in antimicrobial and anti-inflammatory contexts. Its structure suggests potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to therapeutic applications. Preliminary studies have shown that compounds with similar structures can modulate biological pathways involved in inflammation and infection response .
3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide has potential applications in:
Interaction studies involving 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide focus on its binding affinity to various biological targets. These studies often employ techniques such as:
Findings from these studies contribute to understanding its mechanism of action and potential therapeutic uses .
Several compounds share structural features with 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Hydroxydecanoic acid | Shorter carbon chain, less complex structure | |
| N-(2-Oxooxolan-3-yl)decanamide | Similar oxolane ring but lacks hydroxy substitution | |
| N-(3-Oxodecanoyl)-L-homoserine lactone | Bacterial signaling molecule with different activity |
The uniqueness of 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide lies in its specific stereochemistry and functional groups that contribute to its distinct biological properties compared to these similar compounds .
3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide, commonly known as N-3-hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL), belongs to the N-acyl homoserine lactone (AHL) family of bacterial signaling molecules [1] [2]. This compound functions as a critical autoinducer in quorum sensing systems through its specific interaction with LuxR-type receptor proteins [3] [4].
The molecular recognition process involves highly conserved binding mechanisms across different bacterial species. LuxR-type proteins contain two distinct functional domains: an N-terminal AHL-binding domain and a C-terminal DNA-binding domain with a helix-turn-helix motif [4] [5]. The N-terminal domain forms an enclosed cavity that completely envelops the 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide molecule, preventing contact with bulk solvent [6].
The binding specificity is determined by conserved amino acid residues that form hydrogen bonds with the homoserine lactone ring portion of the molecule. Studies have identified three critical residues across multiple LuxR homologs: a tryptophan residue that coordinates with the ring keto group, a tyrosine residue that interacts with the 1-keto group, and an aspartic acid residue that forms bonds with the amide group [5]. For example, in LuxR from Vibrio fischeri, these interactions involve Tyr56, Trp60, and Asp73 [4].
The 3-hydroxy substitution at the third carbon of the decanoyl chain significantly enhances binding affinity compared to unsubstituted analogs. Research demonstrates that the presence of a 3-oxo or 3-hydroxy group increases receptor binding affinity by approximately one order of magnitude [7]. The ten-carbon acyl chain length of 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide provides optimal fit within the hydrophobic binding pocket formed by aromatic and aliphatic residues [5].
Binding stoichiometry studies reveal that LuxR-type receptors typically bind two molecules of 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide per protein dimer, with dissociation constants ranging from 100 nanomolar to several micromolar depending on the specific receptor [7]. The CarR receptor from Erwinia carotovora exhibits a dissociation constant of 1.8 micromolar for its cognate AHL ligand, demonstrating the precision of molecular recognition [7].
3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide plays a pivotal role in controlling the expression of virulence factors through quorum sensing-mediated gene regulation [8] [9]. Upon binding to LuxR-type receptors, the AHL-receptor complex undergoes conformational changes that enable DNA binding and transcriptional regulation [10] [4].
The mechanism involves LuxR-AHL complex formation that subsequently binds to specific DNA sequences called lux boxes within target gene promoters [4]. This binding can result in either transcriptional activation or repression, depending on the promoter context and additional regulatory factors [8]. Pseudomonas aeruginosa provides an exemplary model where multiple virulence factors are coordinately regulated through AHL signaling [9] [11].
Expression timing is critically important in virulence factor regulation. Quorum sensing enables bacteria to delay the production of tissue-damaging virulence factors until sufficient bacterial numbers have accumulated to overwhelm host defense mechanisms [9]. This strategy minimizes premature host immune responses while maximizing the impact of virulence factor expression [8].
Studies demonstrate that AHL-mediated regulation controls diverse virulence determinants including elastase production, exotoxin synthesis, proteolytic enzymes, and biofilm matrix components [9] [11]. LasR mutants of Pseudomonas aeruginosa show significantly reduced virulence in animal infection models, confirming the central role of AHL signaling in pathogenesis [9].
The regulatory cascade typically involves hierarchical organization where primary AHL systems control secondary regulatory circuits. In Pseudomonas aeruginosa, the Las system (producing 3-oxo-C12-HSL) regulates the Rhl system (producing C4-HSL), creating a temporal cascade of virulence factor expression [11]. 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide can participate in similar regulatory hierarchies through cross-talk with cognate and heterologous receptor systems [12].
Quantitative regulation occurs through dose-dependent responses where increasing AHL concentrations progressively activate larger sets of target genes [8]. Gene expression profiling studies reveal that quorum sensing can influence 4-10 percent of bacterial genomes, affecting not only virulence but also metabolic adaptation and stress responses [9].
3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide significantly influences biofilm development through regulation of extracellular matrix components, cell adhesion factors, and biofilm architecture [3] [13] [14]. Biofilm formation represents a multicellular bacterial behavior that requires coordinated gene expression across the bacterial population [14].
The biofilm development process occurs in distinct stages: initial adhesion, microcolony formation, maturation, and dispersal [14]. AHL signaling regulates each stage through different molecular mechanisms. During initial adhesion, 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide influences the expression of surface adhesins and fimbrial components [11].
Extracellular polymeric substance (EPS) production represents a critical AHL-regulated process. Pel polysaccharide synthesis is directly controlled by Las-type quorum sensing systems, while alginate production responds to AHL concentrations under specific environmental conditions [13] [11]. These polysaccharide components form the structural matrix that provides mechanical stability and protection to the biofilm community [14].
Rhamnolipid biosurfactants play dual roles in biofilm development. RhlI/RhlR systems regulate rhamnolipid production, which maintains open channels within the biofilm structure and facilitates nutrient flow [11]. Rhamnolipids also contribute to biofilm dispersal by reducing surface tension and promoting detachment of bacterial cells [11].
Fimbrial components including CupA and CupB fimbriae are regulated by quorum sensing systems and function as biofilm matrix components [11]. These proteinaceous structures facilitate cell-to-cell and cell-to-surface interactions that stabilize biofilm architecture [14].
Environmental sensing integrates with AHL signaling to modulate biofilm development. Nutritional adaptation systems such as CbrA/CbrB interact with quorum sensing circuits to coordinate biofilm formation with nutrient availability [13]. The small RNA CrcZ serves as a molecular convergence point for quorum sensing and nutritional signals [13].
Biofilm maturation involves structural differentiation where AHL gradients within the biofilm create spatially distinct gene expression patterns [14]. Phenazine compounds such as pyocyanin function as electron shuttles and are regulated by quorum sensing, contributing to redox homeostasis within mature biofilms [11].
3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide participates in complex interspecies communication networks within polymicrobial communities [15] [12] [16]. Polymicrobial environments are characterized by multiple bacterial species that can produce, detect, and respond to diverse AHL signals [12] [17].
Signal cross-talk occurs through promiscuous receptor binding where LuxR-type proteins respond to non-cognate AHL molecules [12]. Studies demonstrate that bacterial receptors display a wide range of selectivity, with some showing broad responsiveness to structurally similar AHL compounds [12]. Chromobacterium violaceum serves as a model system for promiscuous AHL detection, responding to multiple AHL structures including 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide analogs [12].
Eavesdropping mechanisms enable bacteria to monitor the population density and physiological status of other species [12] [17]. This interspecies surveillance can facilitate both competitive and cooperative interactions depending on the ecological context [16]. Pseudomonas aeruginosa and Burkholderia cenocepacia demonstrate unidirectional cross-talk in mixed biofilms, where Burkholderia responds to Pseudomonas AHL signals but not vice versa [17].
Quorum quenching provides a mechanism for signal interference and population control [18] [14]. AHL-degrading enzymes such as lactonases can hydrolyze 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide and related compounds, disrupting quorum sensing circuits [18]. Bacillus thuringiensis AHL-lactonase demonstrates broad substrate specificity, targeting multiple AHL structures with nanomolar to micromolar catalytic efficiency [18].
Cooperative signaling in mixed-species biofilms enables synergistic behaviors that benefit the entire microbial community [19] [17]. Plant-associated bacteria demonstrate coordinated AHL signaling that enhances host plant resistance to pathogens through priming mechanisms [19]. Combined AHL molecules from different bacterial species create additive effects that exceed individual species responses [19].